molecular formula C13H19NO B150874 (1S,2S)-2-(benzylamino)cyclohexanol CAS No. 322407-34-1

(1S,2S)-2-(benzylamino)cyclohexanol

Cat. No.: B150874
CAS No.: 322407-34-1
M. Wt: 205.3 g/mol
InChI Key: NJNCYFUGUYIMEQ-STQMWFEESA-N
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Description

(1S,2S)-2-(benzylamino)cyclohexanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a benzylamino group attached to a cyclohexanol ring, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(benzylamino)cyclohexanol typically involves the reduction of the corresponding ketone or the amination of cyclohexanol derivatives. Common synthetic routes include:

    Reductive Amination: This method involves the reaction of cyclohexanone with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of benzylidene cyclohexanol using a palladium or platinum catalyst under hydrogen gas.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(benzylamino)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form cyclohexylamines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Cyclohexanone, benzylidene cyclohexanol.

    Reduction: Cyclohexylamines.

    Substitution: Benzyl-substituted cyclohexanol derivatives.

Scientific Research Applications

(1S,2S)-2-(benzylamino)cyclohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(benzylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity. The cyclohexanol ring provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(benzylamino)cyclohexanol: The enantiomer of (1S,2S)-2-(benzylamino)cyclohexanol, with similar chemical properties but different biological activities.

    Cyclohexylamine: A simpler analog with a primary amine group instead of the benzylamino group.

    Benzylcyclohexanol: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a benzylamino group and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1S,2S)-2-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCYFUGUYIMEQ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427548
Record name (1S,2S)-2-(benzylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322407-34-1
Record name (1S,2S)-2-(benzylamino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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